N-benzyl-2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
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Description
N-benzyl-2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C20H21N5O3S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis
A study conducted by Gangjee et al. (2007) elaborates on the synthesis of classical and nonclassical analogues of 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential inhibitors for dihydrofolate reductase (DHFR) and as antitumor agents. The research highlights the compound's potency in inhibiting human DHFR and its effectiveness against tumor cells in culture, indicating its relevance in cancer therapy research (Gangjee et al., 2007).
Crystal Structures
Subasri et al. (2017) reported the crystal structures of related compounds, providing insights into their molecular conformations. These structural analyses contribute to understanding the interactions and stability of such compounds within biological systems (Subasri et al., 2017).
Biological Activities
Further studies have evaluated the biological activities of similar compounds. For example, research on sulfanilamide Schiff-base compounds reveals their fluorescent properties, potentially useful in biological imaging or as molecular probes in biochemical research (Tang et al., 2010).
Antibacterial Screening
The synthesis and antibacterial screening of novel fused imino pyrimido benzothiazole compounds, as reported by Kale and Mene (2013), demonstrate the antimicrobial potential of such chemical frameworks. These findings suggest applications in developing new antibacterial agents (Kale and Mene, 2013).
Dual Inhibitory Activities
Gangjee et al. (2008) explored compounds for their dual inhibitory activities against thymidylate synthase and DHFR, showcasing the therapeutic potential of these molecules in addressing multiple targets within cellular pathways relevant to cancer and infectious diseases (Gangjee et al., 2008).
properties
IUPAC Name |
N-benzyl-2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-24-17-15(19(27)25(2)20(24)28)18(23-16(22-17)13-8-9-13)29-11-14(26)21-10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRIVSSQXXJINZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)NCC4=CC=CC=C4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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